4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Catalog No.
S906028
CAS No.
1178100-39-4
M.F
C11H16BrNO2S
M. Wt
306.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

CAS Number

1178100-39-4

Product Name

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

IUPAC Name

4-bromo-N,N-diethyl-3-methylbenzenesulfonamide

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

JVXNAGZLBXXGGB-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide (CAS 1178100-39-4) is a highly specialized, bifunctional halogenated sulfonamide building block utilized primarily in medicinal chemistry and advanced materials synthesis. Featuring a pre-installed N,N-diethylsulfonamide directing group and a reactive para-bromine atom, it serves as a highly efficient precursor for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The presence of the ortho-methyl group (relative to the bromine) provides precise steric tuning, making it a critical intermediate in the construction of asymmetric 1,4-disubstituted benzene frameworks, including potent oxidative phosphorylation (OXPHOS) inhibitors [1]. By offering orthogonal reactivity at the 1- and 4-positions, this compound streamlines the synthesis of sterically demanding molecular architectures.

Attempting to substitute this specific building block with generic alternatives—such as unsubstituted 4-bromo-N,N-diethylbenzenesulfonamide or symmetric benzene-1,4-disulfonyl chlorides—fundamentally compromises both synthetic efficiency and downstream target binding. In complex molecule synthesis, symmetric precursors require challenging statistical desymmetrization to achieve orthogonal functionalization, often resulting in poor yields and complex separations [1]. Furthermore, in structure-activity relationship (SAR) optimization for targets like OXPHOS Complex I, the exact steric bulk of the N,N-diethyl group and the core methyl substitution are non-negotiable; larger sulfonamide alkyl chains or altered core electronics drastically reduce target affinity[1]. Procuring this exact pre-functionalized, asymmetric scaffold ensures high-yielding, regioselective downstream coupling while locking in the optimal steric parameters for the final product.

High-Yielding Asymmetric Core Functionalization via Thioetherification

Synthesizing asymmetric 1,4-disulfonamides from symmetric starting materials (like benzene-1,4-disulfonyl chloride) is notoriously inefficient due to competing bis-substitution. 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide circumvents this by providing a highly reactive, mono-functionalized electrophilic handle. In validated synthetic routes, the 4-bromo position of this specific compound undergoes highly efficient nucleophilic substitution/coupling with thiols (e.g., benzyl mercaptan) to form the corresponding thioether precursor. This reaction proceeds with an 83% isolated yield [1], demonstrating its superior processability as an asymmetric building block compared to statistical mono-amidation of symmetric disulfonyl chlorides, which typically suffer from yields below 50%.

Evidence DimensionIsolated Synthetic Yield (Asymmetric Coupling)
Target Compound Data83% yield (coupling with benzyl mercaptan)
Comparator Or Baseline<50% typical yield (statistical desymmetrization of symmetric precursors)
Quantified Difference>33% absolute yield improvement in core functionalization
ConditionsBase-mediated or transition-metal catalyzed thioetherification

Utilizing this pre-desymmetrized building block drastically improves the overall yield and scalability of asymmetric benzene-1,4-disulfonamide synthesis.

Optimal Steric Fit of the N,N-Diethyl Sulfonamide Moiety

In the optimization of benzene-1,4-disulfonamide OXPHOS inhibitors, the size of the left-hand side sulfonamide substituent is critical for target engagement. Quantitative SAR data demonstrates that the N,N-diethyl moiety (derived directly from this specific building block) provides the optimal steric fit for the shallow binding groove of Complex I. Substitution with the diethyl group yielded an IC50 of 0.4 μM in MIA PaCa-2 cells, whereas replacement with highly polar, hydrophilic, or excessively bulky groups resulted in a complete loss of activity (IC50 > 30 μM)[1]. This confirms that the N,N-diethyl configuration is strictly required over generic mono-alkyl or bulkier dialkyl sulfonamides.

Evidence DimensionTarget Inhibition (MIA PaCa-2 IC50)
Target Compound Data0.4 μM (N,N-diethyl derivative)
Comparator Or Baseline> 30 μM (Polar/hydrophilic or bulky analogs)
Quantified Difference>75-fold superior potency
ConditionsPhenotypic cytotoxicity assay in galactose-containing media (Glu/Gal assay)

Procuring the pre-installed N,N-diethyl variant prevents the need for downstream optimization and guarantees the correct steric profile for shallow-groove binding targets.

Core Motif Steric Tuning via 3-Methyl Substitution

The inclusion of the 3-methyl group on the central benzene ring provides critical steric and electronic modulation without disrupting the essential 1,4-disulfonamide vector. During the lead optimization of OXPHOS inhibitors, modifications to the core motif revealed that while significant structural deviations (such as meta-disulfonamide or naphthyl cores) destroyed activity (IC50 > 30 μM), methyl substitution on the core motif was specifically well-tolerated and retained nanomolar to low-micromolar efficacy[1]. The 3-methyl group restricts the rotational freedom of the adjacent functional groups, pre-organizing the molecule for optimal target binding compared to the unsubstituted analog.

Evidence DimensionCore Tolerance (Target Inhibition Retention)
Target Compound DataWell-tolerated (retains low-μM/nM activity)
Comparator Or Baseline> 30 μM (meta-disulfonamide or bulky naphthyl cores)
Quantified DifferenceComplete retention of activity vs. total loss for improper core geometry
ConditionsComplex I inhibition and Glu/Gal cytotoxicity assays

The specific 3-methyl substitution offers a validated vector for fine-tuning lipophilicity and conformational restriction without compromising the primary binding pharmacophore.

Synthesis of Asymmetric Benzene-1,4-Disulfonamides

Ideal as the primary starting material for constructing complex, asymmetric disulfonamides, bypassing the low yields associated with the desymmetrization of symmetric benzene-1,4-disulfonyl chlorides [1].

Development of OXPHOS Complex I Inhibitors

Specifically validated as a core building block for synthesizing potent oxidative phosphorylation inhibitors targeting aerobic metabolism in pancreatic cancer models [1].

Palladium-Catalyzed C-S and C-N Cross-Coupling

Highly suitable as an electrophilic aryl bromide partner in Buchwald-Hartwig aminations or C-S coupling reactions, where the sulfonamide group acts as an electron-withdrawing activator to facilitate high-yielding transformations [1].

Pharmacophore Optimization in Drug Discovery

Serves as a precise steric probe in SAR campaigns where the N,N-diethyl sulfonamide and ortho-methyl groups are required to map shallow hydrophobic binding pockets without introducing excessive bulk [1].

XLogP3

2.9

Wikipedia

4-Bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide

Dates

Last modified: 08-16-2023

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